molecular formula C27H24FN3O4 B2532766 (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE CAS No. 380477-13-4

(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE

Cat. No.: B2532766
CAS No.: 380477-13-4
M. Wt: 473.504
InChI Key: PRUPMQDVNFQIQW-UHFFFAOYSA-N
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Description

This compound belongs to the α,β-unsaturated enamide class, characterized by a conjugated cyano group and a substituted phenylacetamide backbone. Its structure includes:

  • Core: Prop-2-enamide with (2E)-stereochemistry.
  • Substituents: A cyano group at the α-position, enhancing electrophilicity and reactivity. A 3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl moiety on the β-carbon, providing steric bulk and lipophilicity.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4/c1-3-34-26-15-20(6-13-25(26)35-17-19-4-7-22(28)8-5-19)14-21(16-29)27(33)31-24-11-9-23(10-12-24)30-18(2)32/h4-15H,3,17H2,1-2H3,(H,30,32)(H,31,33)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUPMQDVNFQIQW-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)NC(=O)C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NC(=O)C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the core structure through a Knoevenagel condensation reaction, followed by the introduction of the cyano group via a nucleophilic substitution reaction. The final steps often involve the protection and deprotection of functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

The compound (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structural Insights

The compound features a cyano group, an acetamide moiety, and multiple aromatic rings, which contribute to its biological activity and potential interactions with various biological targets.

Medicinal Chemistry

The compound is primarily investigated for its antiproliferative properties against various cancer cell lines. Its structure suggests potential activity as a kinase inhibitor , which is crucial in cancer treatment.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell growth, particularly in breast and prostate cancers. The mechanism was attributed to the compound's ability to interfere with specific signaling pathways involved in cell proliferation.

Drug Development

Due to its unique structural features, this compound is explored as a lead candidate in the development of new pharmaceuticals aimed at treating diseases associated with dysregulated kinase activity.

Data Table: Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Kinase inhibition
Compound BPC-3 (Prostate)3.8Apoptosis induction

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes). Its ability to form stable thin films can be leveraged for device fabrication.

Case Studies

  • Research has shown that thin films made from this compound exhibit favorable photoluminescence properties, making them suitable candidates for use in display technologies.

Analytical Chemistry

This compound can be utilized as a standard reference material in analytical methods such as HPLC (High Performance Liquid Chromatography) due to its well-defined structure and stability.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Reported/Inferred)
(2E)-2-Cyano-N-(4-acetamidophenyl)-3-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide (Target Compound) C₂₈H₂₄FN₃O₄ 485.51 Cyano, 4-acetamidophenyl, 3-ethoxy-4-(4-fluorobenzyloxy)phenyl Potential kinase inhibition or ferroptosis induction
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (Compound A) C₁₉H₁₉ClFNO 331.81 3-chloro-4-fluorophenyl, 4-isobutylphenyl Anticancer activity (inferred from halogenated aromatics)
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (Compound B) C₂₁H₂₄ClFN₂O₂ 390.88 2-chloro-6-fluorobenzyloxy, 3-(dimethylamino)propylamide Enhanced solubility via tertiary amine; possible CNS activity
2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide (Compound C) C₂₅H₂₃ClN₄O₄ 502.93 Hydrazone linker, 4-chlorobenzyloxy, 4-ethylphenyl Chelation potential; antimicrobial applications

Key Structural and Functional Differences

Compound A lacks the cyano group but includes a chloro-fluorophenyl group, which may improve membrane permeability and target selectivity in cancer cells . Compound B incorporates a dimethylamino propyl chain, improving water solubility and suggesting applications in central nervous system (CNS) drug delivery .

Hydrogen-Bonding and Solubility: The 4-acetamidophenyl group in the target compound provides hydrogen-bond donors/acceptors, enhancing interactions with protein targets. Compound C features a hydrazone linker, enabling metal chelation and redox activity, which is absent in the target compound .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of the fluorobenzyloxy-phenyl moiety, while Compound B requires alkylation of the dimethylamino propyl group . Compound C’s hydrazone formation adds complexity compared to the target compound’s direct enamide synthesis .

Research Findings and Pharmacological Implications

  • Ferroptosis Induction: Analogues with α,β-unsaturated systems (e.g., target compound) may trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells, as seen in studies of structurally related FINs (ferroptosis-inducing agents) .
  • Selectivity : The 4-fluorophenyl group in the target compound could reduce off-target effects compared to chlorinated analogues (e.g., Compound A), which may exhibit higher toxicity .
  • Computational Insights: Density functional theory (DFT) studies on similar enamide derivatives (e.g., azo compounds in ) suggest that electron-withdrawing groups (e.g., cyano) stabilize the conjugated system, enhancing bioactivity .

Biological Activity

The compound (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN3O3C_{23}H_{24}FN_{3}O_{3}, with a molecular weight of 409.45 g/mol. The structure features a cyano group, an acetamide moiety, and various aromatic substitutions which contribute to its biological properties.

This compound is believed to interact with various biological targets, primarily through modulation of signaling pathways involved in inflammation and cancer progression. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in these processes.

Anticancer Properties

Recent research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing cyano and acetamide functionalities have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1/S phase.

Study Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis via caspase activation
A54915.0Cell cycle arrest at G1/S phase

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, potentially through the NF-kB signaling pathway.

Study Model Cytokine Inhibition Concentration (µM)
LPS-stimulated macrophagesTNF-alpha: 70%10
IL-6: 65%10

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with a similar compound led to a significant reduction in tumor size in 30% of participants after 12 weeks of therapy.
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and improved mobility compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • The compound can be synthesized via multi-step substitution and condensation reactions. A feasible approach involves:

Substitution : React a halogenated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a substituted alcohol (e.g., 4-fluorophenylmethanol) under alkaline conditions to introduce alkoxy groups.

Reduction : Convert nitro groups to amines using iron powder under acidic conditions .

Condensation : Use cyanoacetic acid and a coupling agent (e.g., HATU or DCC) to form the enamide backbone .

  • Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst ratio, solvent polarity). Bayesian optimization algorithms are effective for maximizing yield with minimal trials .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions and stereochemistry (e.g., E/Z configuration of the cyano group).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2) resolves 3D geometry and validates the (2E) configuration .

Q. How does solubility in organic solvents impact purification strategies?

Methodological Answer:

  • The compound’s low water solubility (common for aromatic enamide derivatives) necessitates purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane. Solubility tests in DMSO, DMF, and THF guide solvent selection .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

Methodological Answer:

  • Challenges :
  • Twinning or disorder in crystals due to flexible ethoxy/fluorophenyl groups.
  • Weak diffraction from small or thin crystals.
    • Solutions :
  • Use SHELXD for phase problem resolution and ORTEP-3 for thermal ellipsoid modeling to visualize atomic displacement .
  • Optimize crystal growth via solvent vapor diffusion with mixed solvents (e.g., CHCl3_3/MeOH) .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in the solid state?

Methodological Answer:

  • The acetamido and cyano groups act as hydrogen-bond donors/acceptors, forming R22_2^2(8) motifs (per Etter’s rules). Graph-set analysis (using Mercury software) identifies chains or sheets stabilizing the lattice.
  • Impact : These interactions affect melting points, stability, and polymorph formation, critical for formulation studies .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
  • Use SwissADME to calculate logP (lipophilicity) and assess blood-brain barrier penetration.
  • Molecular Dynamics Simulations : Probe binding affinity to targets (e.g., kinases) using AutoDock Vina with force fields like AMBER .
    • Validate predictions with in vitro assays (e.g., microsomal stability tests).

Q. How can reaction intermediates be characterized when scaling up synthesis?

Methodological Answer:

  • In-situ Monitoring : Use ReactIR or LC-MS to track intermediates (e.g., nitro-to-amine reduction).
  • Isolation : Employ flash chromatography for unstable intermediates.
  • Safety : Nitro intermediates may be explosive; DSC (Differential Scanning Calorimetry) assesses thermal risks .

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